2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid
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Overview
Description
2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid: is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 2-position and an isoxazolyl group at the 5-position of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid typically involves multi-step reactions. One common method includes the following steps:
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Formation of 3,5-Dimethylisoxazole-4-boronic acid
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Coupling Reaction
Reagents: 3,5-dimethylisoxazol-4-yl-4-boronic acid, 2-chloro-5-bromobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzenesulfonamide
- 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-pyridine
Uniqueness
Compared to similar compounds, 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid is unique due to its specific structural features and the presence of both chloro and isoxazolyl groups
Properties
IUPAC Name |
2-chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-6-11(7(2)17-14-6)8-3-4-10(13)9(5-8)12(15)16/h3-5H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQYOWGBDDAKQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389954 |
Source
|
Record name | 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876709-11-4 |
Source
|
Record name | 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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